HepG2 Lipid Accumulation: Potency Comparable to Acteoside
In a head-to-head comparison using the same oleic acid-induced HepG2 cell model, ligupurpuroside C significantly inhibited lipid accumulation at 50 μM, with potency equivalent to acteoside, ligupurpuroside A, and ligupurpuroside D tested under identical conditions [1]. No significant difference in inhibitory magnitude was observed among these four compounds, establishing ligupurpuroside C as a functional equivalent for lipid accumulation studies requiring this specific glycoside backbone.
| Evidence Dimension | Inhibition of lipid accumulation |
|---|---|
| Target Compound Data | Significant inhibition at 50 μmol/L |
| Comparator Or Baseline | Acteoside, ligupurpuroside A, ligupurpuroside D: each produced significant inhibition at 50 μmol/L |
| Quantified Difference | Equivalent potency (no statistically significant difference reported among the four compounds) |
| Conditions | HepG2 cells induced with oleic acid; compounds tested at 50 μmol/L |
Why This Matters
This equivalence validates ligupurpuroside C as a legitimate alternative to acteoside (the more extensively studied phenylethanoid glycoside) when experimental design requires the specific structural features of ligupurpuroside C.
- [1] Yang R, Chu X, Sun L, et al. Hypolipidemic activity and mechanisms of the total phenylpropanoid glycosides from Ligustrum robustum (Roxb.) Blume by AMPK-SREBP-1c pathway in hamsters fed a high-fat diet. Phytother Res. 2018;32(4):715-722. View Source
